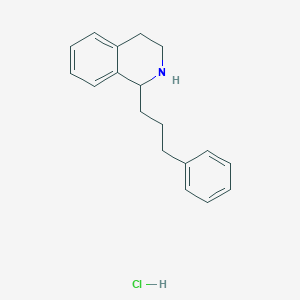
1-(3-Phenylpropyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Phenylpropyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core and a phenylpropyl group attached to the nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Phenylpropyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:
Formation of Tetrahydroisoquinoline Core: The core structure can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a benzaldehyde derivative with a β-phenylethylamine in the presence of an acid catalyst.
Attachment of Phenylpropyl Group: The phenylpropyl group is introduced through a nucleophilic substitution reaction, where the tetrahydroisoquinoline core reacts with 3-phenylpropyl chloride under basic conditions.
Formation of Hydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid, to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions are common, where the phenylpropyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, basic conditions
Major Products Formed:
Oxidation Products: Oxo derivatives of the compound
Reduction Products: Reduced amine derivatives
Substitution Products: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and fine chemicals.
Biology: It serves as a ligand in biological studies to investigate receptor binding and enzyme inhibition.
Industry: Utilized in the synthesis of fragrances and flavoring agents due to its structural similarity to natural compounds.
作用機序
The mechanism by which 1-(3-Phenylpropyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts its effects involves binding to specific molecular targets such as receptors or enzymes. The phenylpropyl group enhances the lipophilicity of the compound, facilitating its interaction with hydrophobic regions of target proteins. The exact pathways and molecular targets depend on the specific application and biological context.
類似化合物との比較
1-(3-Phenylpropyl)piperazine
3-Phenylpropylamine
N-Phenylpropyl-1,2,3,4-tetrahydroisoquinoline
Uniqueness: 1-(3-Phenylpropyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific structural features, which include the tetrahydroisoquinoline core and the phenylpropyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N.ClH/c1-2-7-15(8-3-1)9-6-12-18-17-11-5-4-10-16(17)13-14-19-18;/h1-5,7-8,10-11,18-19H,6,9,12-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOZAWYGDSPIBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)CCCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
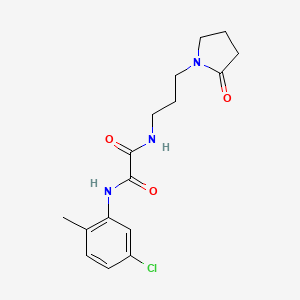
![ethyl 2-[2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2684035.png)
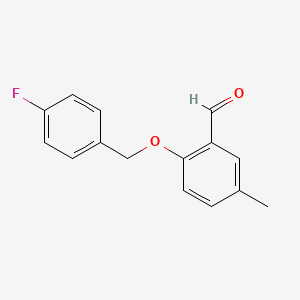
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2684040.png)
![2-chloro-1-[5-(furan-2-yl)-3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2684043.png)
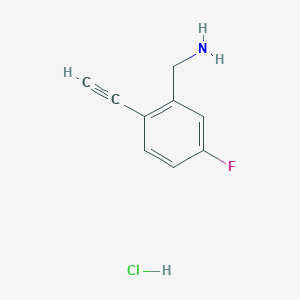
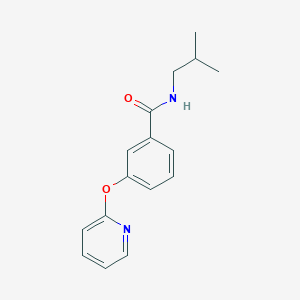
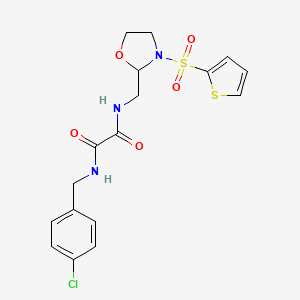
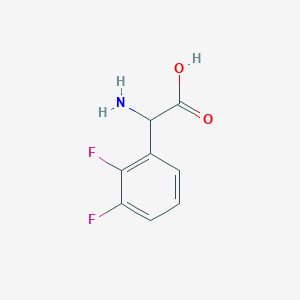
![N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2-oxazole-5-carboxamide](/img/structure/B2684049.png)
![4-(morpholine-4-sulfonyl)-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}benzamide](/img/structure/B2684050.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2684051.png)

![1-phenyl-5-(pyridin-2-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2684053.png)
